molecular formula C12H12ClNO3 B15322418 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazole

4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazole

Cat. No.: B15322418
M. Wt: 253.68 g/mol
InChI Key: YCWDPLNXEJLQKN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a dimethoxyphenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with a chloromethylating agent, such as chloromethyl methyl ether, in the presence of a base like sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to modify the oxazole ring or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxazole, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazole depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can alter the function of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2-phenyl-1,3-oxazole: Lacks the dimethoxy groups, which can affect its reactivity and applications.

    4-(Bromomethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior.

    2-(2,4-Dimethoxyphenyl)-1,3-oxazole:

Uniqueness

The presence of both the chloromethyl and dimethoxyphenyl groups in 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazole imparts unique chemical properties, making it a versatile compound for various applications. The chloromethyl group provides a reactive site for further functionalization, while the dimethoxyphenyl group can influence the compound’s electronic properties and interactions with other molecules.

Properties

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazole

InChI

InChI=1S/C12H12ClNO3/c1-15-9-3-4-10(11(5-9)16-2)12-14-8(6-13)7-17-12/h3-5,7H,6H2,1-2H3

InChI Key

YCWDPLNXEJLQKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=CO2)CCl)OC

Origin of Product

United States

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